![molecular formula C10H14N2OS B2688602 3-(1,3-Thiazol-2-yloxy)-1-azabicyclo[2.2.2]octane CAS No. 2199301-81-8](/img/structure/B2688602.png)
3-(1,3-Thiazol-2-yloxy)-1-azabicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(1,3-Thiazol-2-yloxy)-1-azabicyclo[2.2.2]octane” is a complex organic molecule that contains a thiazole ring and a bicyclo[2.2.2]octane structure . Thiazoles are an important class of heterocyclic compounds found in many biologically active drugs . Bicyclo[2.2.2]octane is a type of cycloalkane that is used in various chemical reactions .
Synthesis Analysis
The synthesis of thiazole and thiazolyl compounds has been a fascinating field in therapeutic science . Various synthetic procedures have been reported, including the Hantzsch reaction and multi-component approaches . The synthesis of complex bicyclo[3.2.1]octane scaffolds has also been developed .Molecular Structure Analysis
The geometric structure calculations of similar compounds have been performed at various levels . The substituent effects in disubstituted cyclohexa-1,3-diene systems have been examined, and the relationships between an impact of the substituents realized in those series with those found in bicyclo[2.2.2]octane systems have been evaluated .Chemical Reactions Analysis
DABCO (1,4-diazabicyclo[2.2.2]octane) has garnered a lot of interest for numerous organic transformations since it is a low-cost, environmentally friendly, reactive, manageable, non-toxic, and basic organocatalyst with a high degree of selectivity . Moreover, DABCO functions as a nucleophile as well as a base .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiazole derivatives, such as the one , have been found to exhibit antimicrobial properties . They have been used in the development of new molecules with potent antimicrobial activities .
Anticancer Activity
Thiazole-based compounds have been studied for their potential anticancer properties . For example, tiazofurin, a thiazole derivative, is used in cancer treatment .
Anti-Alzheimer’s Activity
Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . This suggests that “3-(1,3-Thiazol-2-yloxy)-1-azabicyclo[2.2.2]octane” could also have potential applications in this area.
Antihypertensive Activity
Thiazole derivatives have also been associated with antihypertensive activities . This could be another potential application of “3-(1,3-Thiazol-2-yloxy)-1-azabicyclo[2.2.2]octane”.
Antioxidant Activity
Thiazole-based compounds have been found to exhibit antioxidant properties . This suggests that “3-(1,3-Thiazol-2-yloxy)-1-azabicyclo[2.2.2]octane” could be used in the development of new antioxidants .
Hepatoprotective Activity
Thiazole derivatives have been associated with hepatoprotective activities . This could be another potential application of “3-(1,3-Thiazol-2-yloxy)-1-azabicyclo[2.2.2]octane”.
Industrial Applications
Thiazole derivatives have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . This suggests that “3-(1,3-Thiazol-2-yloxy)-1-azabicyclo[2.2.2]octane” could also have potential industrial applications.
Antibacterial Properties
A series of substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines, which could include “3-(1,3-Thiazol-2-yloxy)-1-azabicyclo[2.2.2]octane”, were synthesized and their antibacterial properties were evaluated against various bacterial strains .
Zukünftige Richtungen
The study of the substituent effect in disubstituted cyclohexa-1,3-diene systems and the relationships between an impact of the substituents realized in those series with those found in bicyclo[2.2.2]octane systems could be a potential future direction . Additionally, the development of new synthetic ways for the development of thiazole and thiazolyl compounds is of remarkable concern .
Eigenschaften
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yloxy)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-4-12-5-2-8(1)9(7-12)13-10-11-3-6-14-10/h3,6,8-9H,1-2,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTQOLOLPFXQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Thiazol-2-yloxy)-1-azabicyclo[2.2.2]octane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


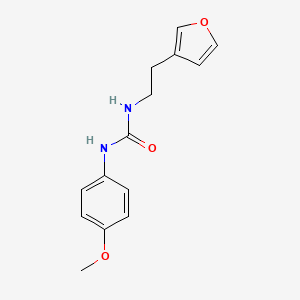

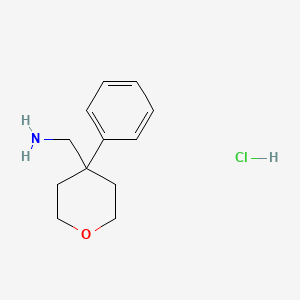
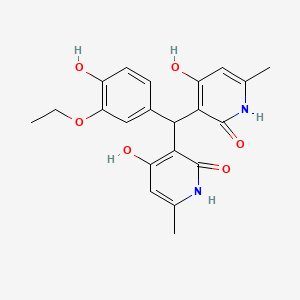
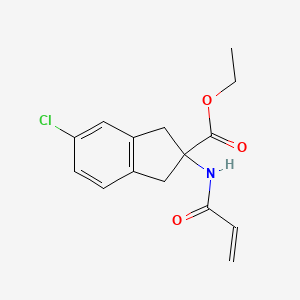

![8-chloro-2-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2688534.png)
![2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2688535.png)


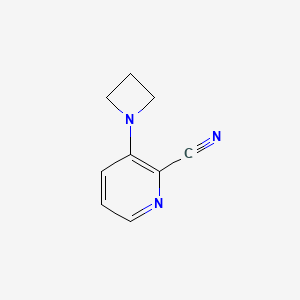
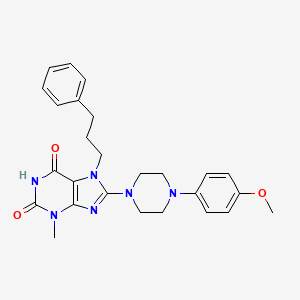
![2-(2-fluorobenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2688542.png)